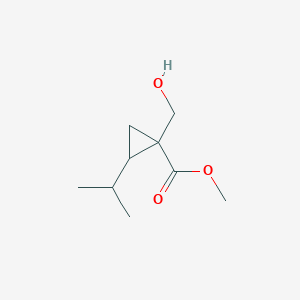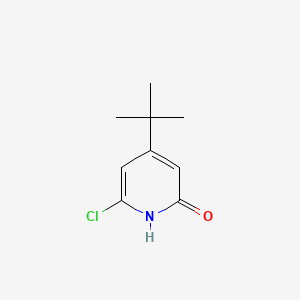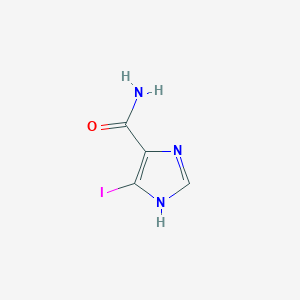
Ethyl 2-trifluoromethyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-trifluoromethyl-4-oxopentanoate is an organic compound characterized by the presence of a trifluoromethyl group, which imparts unique physicochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-trifluoromethyl-4-oxopentanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 75°C) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-trifluoromethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-trifluoromethyl-4-oxopentanoate has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of ethyl 2-trifluoromethyl-4-oxopentanoate involves its reactivity due to the trifluoromethyl group. This group increases the electrophilicity of the compound, making it more reactive towards nucleophiles. In transition-metal-catalyzed reactions, the compound can generate metal carbene species, which are versatile intermediates in various chemical transformations .
Comparación Con Compuestos Similares
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: This compound is also used in the synthesis of trifluoromethylated heterocycles and shares similar reactivity due to the trifluoromethyl group.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness: Ethyl 2-trifluoromethyl-4-oxopentanoate is unique due to its specific structure, which combines a trifluoromethyl group with a keto ester functionality. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H11F3O3 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
ethyl 4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-14-7(13)6(4-5(2)12)8(9,10)11/h6H,3-4H2,1-2H3 |
Clave InChI |
ATYJPXZSFFZDJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


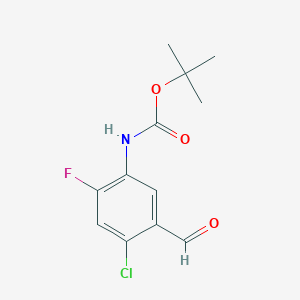

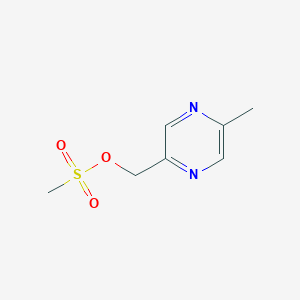
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
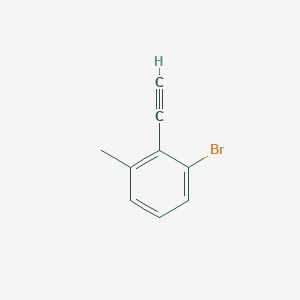

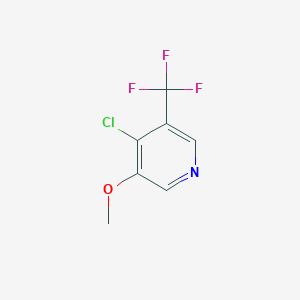

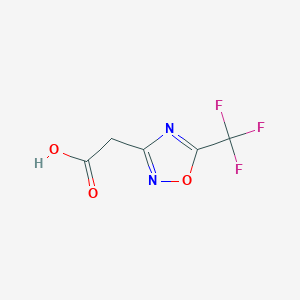
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
